![molecular formula C16H17F3N8 B2419224 2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2097857-87-7](/img/structure/B2419224.png)
2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C16H17F3N8 and its molecular weight is 378.363. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
The compound's structure is closely related to derivatives that have been synthesized and evaluated for their antiproliferative effect against human cancer cell lines. Compounds with similar pyrazolo[3,4-d]pyrimidine and piperazine components have shown good activity on several cancer cell lines, suggesting potential anticancer properties that merit further research (Mallesha et al., 2012).
Antibacterial Activity
Novel water-soluble pyrazolo[1,5-a]pyrimidine derivatives, sharing a core structure with the compound , have been synthesized and characterized with antibacterial activity. Their interactions with bovine serum albumin (BSA) were studied, providing insights into the molecular basis of their activity and potential as antibacterial agents (He et al., 2020).
Antiviral Activity
Pyrazolo[3,4-d]pyrimidines have been identified as a novel class of potent enterovirus inhibitors, demonstrating specific and effective inhibition of human enteroviruses at nanomolar concentrations. This suggests the potential of derivatives, including the compound , for the development of new antiviral agents (Chern et al., 2004).
Anti-Phosphodiesterase Activity
Derivatives of pyrazolo[3,4-d]pyrimidin-4-one, related to the chemical structure in focus, have been synthesized and evaluated for their activity against phosphodiesterase-5 (PDE-5), with several compounds showing significant inhibitory activity. This underscores the potential of such compounds, including the mentioned chemical, in the treatment of diseases where PDE-5 inhibition is beneficial (Su et al., 2021).
Synthesis of Novel Heterocyclic Compounds
The compound's framework facilitates the synthesis of various heterocyclic compounds, demonstrating its versatility as a precursor for the development of new molecules with potential biological activities. This chemical backbone is instrumental in generating novel derivatives that could have diverse therapeutic applications (Mekky et al., 2021).
Mecanismo De Acción
Target of Action
The primary targets of this compound are HSP90α and HSP90β , which are part of the HSP90 family proteins . These proteins play a crucial role in cellular processes, including protein folding, intracellular signaling, and protein degradation .
Mode of Action
The compound interacts with its targets, HSP90α and HSP90β, by binding at the N-terminal ATP binding site . This unique binding mode inhibits the function of these proteins, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of HSP90α and HSP90β affects multiple biochemical pathways. These proteins are involved in the folding and function of several client proteins, many of which are involved in signal transduction, cell cycle control, and transcriptional regulation . The inhibition of these proteins can lead to the degradation of client proteins and disruption of these pathways .
Pharmacokinetics
It is noted that the compound exhibitsoral availability in mice , suggesting it can be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and eventually excreted
Result of Action
The result of the compound’s action is the inhibition of HSP90α and HSP90β proteins. This leads to the disruption of cellular processes, including protein folding, intracellular signaling, and protein degradation . The exact molecular and cellular effects would depend on the specific context, such as the type of cell and the presence of other signaling molecules .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with target proteins. Additionally, the presence of other molecules can influence the compound’s efficacy. For example, the presence of ATP can compete with the compound for the ATP binding site on HSP90α and HSP90β
Propiedades
IUPAC Name |
1-methyl-4-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N8/c1-10-23-12(16(17,18)19)7-13(24-10)26-3-5-27(6-4-26)15-11-8-22-25(2)14(11)20-9-21-15/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKBTZQBBXQUPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=NN4C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

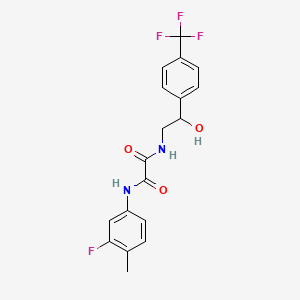
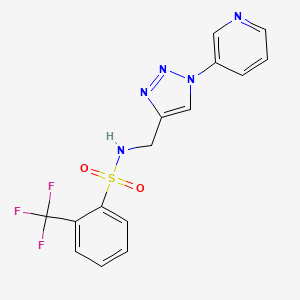
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(methylthio)phenyl)acetamide](/img/structure/B2419144.png)
![6-[(3-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2419146.png)
![C-[1-(4-Fluoro-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-methylamine](/img/structure/B2419149.png)
![1,6-diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione](/img/structure/B2419150.png)
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2419153.png)
![2,2-Dimethyl-5-[(naphthalen-2-ylamino)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2419154.png)
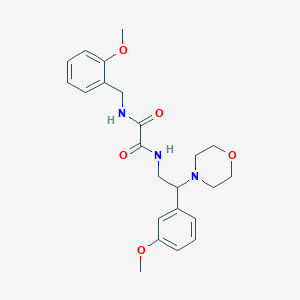
![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2419159.png)

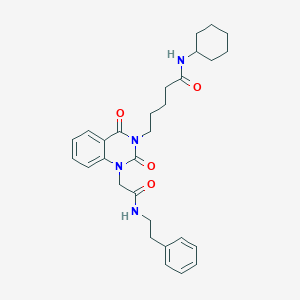
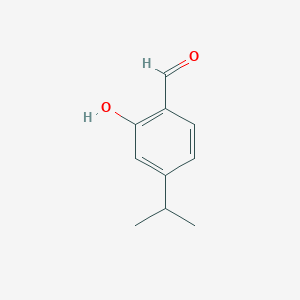
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2419163.png)